molecular formula C7H11NO2 B6212863 (1r,3r)-1-ethoxy-3-isocyanatocyclobutane, trans CAS No. 2649085-51-6

(1r,3r)-1-ethoxy-3-isocyanatocyclobutane, trans

Cat. No.: B6212863
CAS No.: 2649085-51-6
M. Wt: 141.2
InChI Key:
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Description

(1r,3r)-1-ethoxy-3-isocyanatocyclobutane, trans is a cyclobutane derivative characterized by the presence of an ethoxy group and an isocyanate group in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-1-ethoxy-3-isocyanatocyclobutane, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutane derivative with ethoxy and isocyanate functional groups. The reaction conditions often require specific catalysts and solvents to ensure the desired trans configuration is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(1r,3r)-1-ethoxy-3-isocyanatocyclobutane, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutane diones, while reduction can produce cyclobutane amines.

Scientific Research Applications

(1r,3r)-1-ethoxy-3-isocyanatocyclobutane, trans has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and studying enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1r,3r)-1-ethoxy-3-isocyanatocyclobutane, trans exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1r,3r)-1-ethoxy-3-isocyanatocyclopentane, trans
  • (1r,3r)-1-ethoxy-3-isocyanatocyclohexane, trans
  • (1r,3r)-1-ethoxy-3-isocyanatocycloheptane, trans

Uniqueness

Compared to its analogs, (1r,3r)-1-ethoxy-3-isocyanatocyclobutane, trans is unique due to its smaller ring size, which imparts distinct steric and electronic properties. These differences can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

2649085-51-6

Molecular Formula

C7H11NO2

Molecular Weight

141.2

Purity

95

Origin of Product

United States

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